molecular formula C13H11N3O3 B5817707 1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea

1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea

Cat. No.: B5817707
M. Wt: 257.24 g/mol
InChI Key: CEKOTFPXGSWQLI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety fused with a pyridine ring through a urea linkage, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,3-benzodioxole and 3-aminopyridine.

    Formation of Urea Linkage: The key step involves the reaction of 1,3-benzodioxole with an isocyanate derivative of 3-aminopyridine under controlled conditions to form the urea linkage.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C) using a suitable solvent like dichloromethane or toluene.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The benzodioxole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. The specific pathways involved may include the modulation of signaling cascades related to cell proliferation and survival.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3-pyridin-3-ylurea can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: This compound has a phenyl group instead of a pyridine ring, which affects its chemical reactivity and biological activity.

    1-(1,3-Benzodioxol-5-yl)-3-pyridin-2-ylurea: The position of the pyridine ring is different, leading to variations in binding affinity and selectivity for molecular targets.

    1-(1,3-Benzodioxol-5-yl)-3-pyridin-4-ylurea: Similar to the previous compound, the position of the pyridine ring influences its overall properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(16-10-2-1-5-14-7-10)15-9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKOTFPXGSWQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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